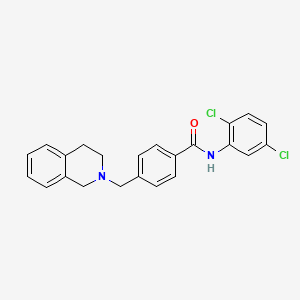
N-(2,5-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
説明
Synthesis Analysis
The synthesis of complex benzamide derivatives involves multiple steps, including the formation of intermediates and the use of specific catalysts. While direct synthesis information for N-(2,5-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is scarce, related compounds have been synthesized through methods such as the Bischler-Napieralski reaction, palladium-mediated carbonylation, and reactions involving benzyl chloride and sulfur to form polymides (Imai et al., 1984; Rahman et al., 2002).
Molecular Structure Analysis
The molecular structure of this compound can be analyzed through various techniques, including X-ray diffraction, NMR, and IR spectroscopy. These methods provide insights into the compound's conformation, bond lengths, angles, and overall geometry. Studies on related compounds have demonstrated the utility of these techniques in elucidating complex molecular structures (Demir et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives participate in a variety of chemical reactions, such as the Bischler-Napieralski reaction, which is instrumental in forming isoquinoline derivatives. These reactions often involve cyclization and the formation of heterocyclic compounds, indicating a rich chemistry that can lead to a wide range of products with diverse properties (Browne et al., 1981).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are crucial for understanding the compound's behavior in different environments. Polymides derived from similar compounds have shown high thermal stability and solubility in organic solvents, suggesting that N-(2,5-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide might exhibit similar characteristics (Imai et al., 1984).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, potential for undergoing substitution reactions, and the ability to form complexes with metals or other molecules, are essential for applications in materials science and synthetic chemistry. The related research on benzamide derivatives and isoquinoline compounds reveals a versatile chemistry that can be harnessed for synthesizing new materials and molecules (Gurskaya et al., 2016).
科学的研究の応用
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of various derivatives of isoquinoline and related compounds, investigating their potential antimicrobial activities. For instance, studies have demonstrated the preparation of new quinazolines, isoquinolones, and other related compounds, evaluating their effectiveness against a range of microbial strains. These compounds, including those with structures similar to N-(2,5-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, have shown promising results in combating bacterial and fungal infections due to their structural properties and activity mechanisms (Patel & Shaikh, 2011; Desai, Shihora, & Moradia, 2007; Rajput & Sharma, 2021).
Catalysis in Organic Synthesis
The compound's structure is conducive to catalytic roles in synthetic chemistry, notably in reactions involving C-H activation and the formation of complex organic frameworks. Research into rhodium-catalyzed oxidative coupling has illustrated the utility of benzamides (structurally related to the subject compound) in synthesizing polycyclic amides through oxidative ortho C-H activation, demonstrating the potential of such compounds in facilitating the synthesis of complex organic molecules (Song et al., 2010).
Radiolabeling and Imaging Applications
The structural analogs of N-(2,5-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide have found applications in radiolabeling for positron emission tomography (PET) imaging. This application is significant in the development of diagnostic and therapeutic agents, particularly in identifying and targeting specific receptors in the brain and other organs (Rahman, Kihlberg, & Långström, 2002).
Anticancer and Antipathogenic Activities
Some derivatives have been evaluated for their anticancer and antipathogenic potential, with studies indicating that certain modifications to the isoquinoline structure can enhance cytotoxic activity against cancer cell lines and antimicrobial efficacy against pathogenic biofilms. This underscores the versatility of the isoquinoline scaffold in medicinal chemistry for developing novel therapeutic agents (Bu et al., 2001; Limban, Marutescu, & Chifiriuc, 2011).
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O/c24-20-9-10-21(25)22(13-20)26-23(28)18-7-5-16(6-8-18)14-27-12-11-17-3-1-2-4-19(17)15-27/h1-10,13H,11-12,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAFQKLAZLWOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4578229.png)
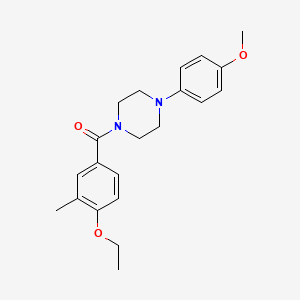
![{3-(3-methoxybenzyl)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B4578242.png)
![ethyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4578251.png)
![N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4578258.png)
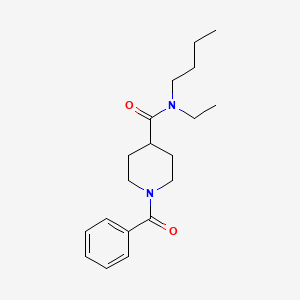
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)
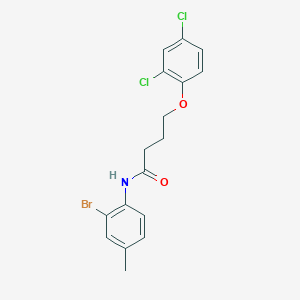

![N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4578302.png)
![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4578311.png)
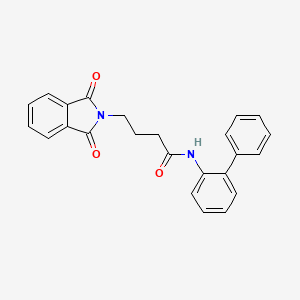
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4578327.png)
![2,6-di-tert-butyl-4-[(2,3,5,6-tetrachloropyridin-4-yl)thio]phenol](/img/structure/B4578343.png)